2-Ethyl-6-tetrahydropyranoxy-1-hexanol

Description

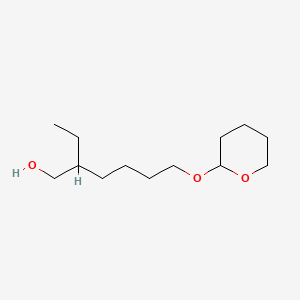

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-(oxan-2-yloxy)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-12(11-14)7-3-5-9-15-13-8-4-6-10-16-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNPBSROJVKIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCOC1CCCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 6 Tetrahydropyranoxy 1 Hexanol

Retrosynthetic Analysis of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and highlight key challenges, such as chemoselectivity.

The primary disconnection point in this compound is the ether linkage of the tetrahydropyran (B127337) (THP) group. This is a standard protecting group for alcohols, suggesting its installation is a key step in the synthesis.

Disconnection 1: C-O Ether Bond The C-O bond of the tetrahydropyranoxy group is retrosynthetically cleaved. This is a logical first step as THP is a common hydroxyl protecting group. This disconnection reveals two precursor molecules: 2-ethylhexane-1,6-diol and 3,4-dihydro-2H-pyran (DHP) . The forward reaction involves the acid-catalyzed addition of the alcohol (the diol) to DHP.

Disconnection 2: C-C Backbone of 2-ethylhexane-1,6-diol The next challenge is the synthesis of the 2-ethylhexane-1,6-diol backbone. This structure is distinct from the high-production-volume chemical 2-ethyl-1-hexanol, which lacks the hydroxyl group at the C6 position. A plausible disconnection for the diol precursor involves breaking the C-C bond between C2 and C3. This could lead to a strategy involving the coupling of a four-carbon unit and a two-carbon unit (containing the ethyl group). For instance, a synthetic route could involve the ring-opening of a suitable lactone with an ethyl organometallic reagent, followed by reduction of the resulting keto-alcohol.

A significant challenge in the synthesis of this compound is achieving the selective protection of only one of the two primary hydroxyl groups in the 2-ethylhexane-1,6-diol intermediate. The target molecule's name indicates that the C6 hydroxyl is protected by the THP group, while the C1 hydroxyl remains free.

Achieving this mono-protection requires careful selection of reaction conditions. Several factors can influence this selectivity:

Steric Hindrance: The ethyl group at the C2 position provides some steric bulk near the C1 hydroxyl group. This may hinder the approach of the reagent (DHP), potentially making the C6 hydroxyl more accessible and reactive.

Statistical Control: Reacting the diol with a limited amount of DHP (less than one equivalent) could result in a statistical mixture of the di-protected product, the two possible mono-protected products, and unreacted diol. This would necessitate a complex separation process.

Protect-Deprotect Strategy: An alternative is to protect both hydroxyl groups and then selectively deprotect the C1 position. However, since both are THP ethers on primary alcohols, achieving selective cleavage would be difficult. Therefore, a strategy that favors direct, selective mono-protection of the C6 position is more efficient.

De Novo Synthesis Routes to the 2-Ethyl-1-hexanol Core Structure

While not the direct precursor to the target molecule, the synthesis of the 2-ethyl-1-hexanol core is a well-established industrial process that provides insight into the formation of the 2-ethylhexyl skeleton. This branched, eight-carbon chiral alcohol is produced on a massive scale. wikipedia.org

The industrial synthesis of 2-ethyl-1-hexanol is a classic example of applying the aldol condensation. The process typically starts with n-butyraldehyde. libretexts.orgpressbooks.pub

Aldol Condensation: Two molecules of n-butyraldehyde react in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a β-hydroxy aldehyde. libretexts.orggoogle.com

Dehydration: This intermediate readily dehydrates upon heating to form an α,β-unsaturated aldehyde, specifically 2-ethyl-2-hexenal . acs.org

Hydrogenation: The 2-ethyl-2-hexenal is then hydrogenated. This reduction typically occurs in two stages, either in a single process or sequentially, to reduce both the carbon-carbon double bond and the aldehyde group, yielding the final product, 2-ethyl-1-hexanol . google.com

Bifunctional catalysts have been developed to perform the condensation and hydrogenation in a more integrated, one-pot process. rsc.org These catalysts often combine a solid acid or base for the condensation step with a metal for hydrogenation.

| Catalyst | Reaction Conditions | n-Butyraldehyde Conversion | 2-Ethyl-1-hexanol Selectivity/Yield | Reference |

|---|---|---|---|---|

| Ni/La-Al₂O₃ | 180°C, 4 MPa H₂, 14 hours total | 100% | 67.0% Selectivity | acs.org |

| Ni/Ce-Al₂O₃ | 170°C, 4.0 MPa H₂, 8 hours | Not Specified | 66.9% Yield | researchgate.net |

| Cp*Ir complexes | Varies with ligand | High | High selectivity reported |

The C2 carbon in 2-ethyl-1-hexanol is a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). wikipedia.org Asymmetric synthesis aims to produce one enantiomer in preference to the other. ddugu.ac.in

One effective method for obtaining enantiomerically pure 2-ethyl-1-hexanol is through the kinetic resolution of the racemic mixture.

Enzymatic Resolution: This technique uses enzymes, such as lipases, that selectively react with one enantiomer faster than the other. For instance, Amano Lipase has been successfully used for the enzymatic resolution of racemic 2-ethyl-1-hexanol, yielding enantiomerically pure (R)- and (S)-alcohols. umw.edu This method is crucial for studies where the biological or chemical activity of a single stereoisomer is of interest. umw.edu

| Method | Catalyst/Enzyme | Outcome | Reference |

|---|---|---|---|

| Enzymatic Resolution | Amano Lipase (non-immobilized and immobilized) | Separation of racemic 2-ethyl-1-hexanol into enantiomerically pure primary alcohols. | umw.edu |

Selective Hydroxyl Protection Strategies for this compound

The final step in the proposed synthesis is the selective protection of the C6 hydroxyl group of 2-ethylhexane-1,6-diol. The tetrahydropyranyl (THP) ether is an ideal choice for this, as it is stable under a wide range of conditions, including those involving strong bases, organometallic reagents, and nucleophiles, yet it can be easily removed under mild acidic conditions.

The reaction involves treating the diol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS). The key to the synthesis is ensuring that this reaction occurs preferentially at the C6 position. As discussed under chemoselectivity (Section 2.1.2), this preference likely arises from the steric hindrance around the C1 hydroxyl group caused by the adjacent ethyl substituent.

| Protecting Group | Abbreviation | Formation Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Tetrahydropyranyl | THP | DHP, H⁺ (e.g., PTSA) | Aqueous acid (e.g., AcOH, HCl) | Stable to base, organometallics, reduction, oxidation |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole (B134444) | F⁻ (e.g., TBAF), H⁺ | Stable to base, mild acid |

| Benzyl (B1604629) | Bn | BnBr, base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, redox reactions |

| Acetyl | Ac | Ac₂O, pyridine or DMAP | Mild base (e.g., K₂CO₃, MeOH), mild acid | Stable to neutral/acidic conditions |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Ethyl 6 Tetrahydropyranoxy 1 Hexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon signal and map their connectivity, ultimately confirming the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The chemical shift (δ) indicates the electronic environment, while coupling constants (J) in ¹H NMR reveal the number of adjacent, non-equivalent protons.

For 2-Ethyl-6-tetrahydropyranoxy-1-hexanol, the protons on the carbon adjacent to the primary alcohol's hydroxyl group (C1) are expected to resonate in the 3.3–4.0 ppm range due to the deshielding effect of the oxygen atom openochem.orglibretexts.org. Similarly, the carbons directly bonded to oxygen are significantly shifted downfield in the ¹³C NMR spectrum. The carbon of the primary alcohol (C1) is anticipated to appear around 60-65 ppm, while the carbon bonded to the tetrahydropyranyl (THP) ether linkage (C6) would be in the 62-75 ppm range. The anomeric carbon of the THP ring (C1') is the most downfield, typically appearing around 98 ppm thieme-connect.de.

The protons of the alkyl chain and the ethyl substituent that are further from the electron-withdrawing oxygen atoms will resonate in the typical upfield alkane region (0.8–1.7 ppm) openochem.org. The hydroxyl proton (-OH) itself often appears as a broad singlet, its chemical shift being highly dependent on concentration and solvent openochem.orglibretexts.org.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CH₂OH) | ~3.5 | d | ~5 |

| H2 (CH) | ~1.5 | m | - |

| H3-H5 (CH₂) | 1.2-1.6 | m | - |

| H6 (CH₂O) | ~3.4 (diast. a), ~3.7 (diast. b) | m | - |

| Ethyl CH₂ | ~1.4 | q | ~7 |

| Ethyl CH₃ | ~0.9 | t | ~7 |

| H1' (anomeric) | ~4.6 | t | ~3 |

| H2', H3', H4' | 1.5-1.9 | m | - |

| H5' (CH₂O) | ~3.5 (axial), ~3.9 (equatorial) | m | - |

| OH | 1.0-5.0 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | ~65 |

| C2 (CH) | ~40 |

| C3, C4, C5 | 20-35 |

| C6 (CH₂O) | ~67 |

| Ethyl CH₂ | ~25 |

| Ethyl CH₃ | ~11 |

| C1' (anomeric) | ~98 |

| C2' | ~31 |

| C3' | ~19 |

| C4' | ~25 |

| C5' | ~62 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations tracing the entire hexanol backbone, from the H1 protons to the H2 proton, from H2 to H3, and so on, up to H6. It would also confirm the connectivity within the ethyl group (CH₃ to CH₂) and map out the proton network within the THP ring sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of each carbon atom that has attached protons by linking the already-assigned proton spectrum to the carbon spectrum youtube.com.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include the one between the anomeric proton of the THP ring (H1') and the C6 carbon of the hexanol chain, and between the H6 protons and the anomeric carbon (C1'). These correlations unequivocally establish the location of the THP ether on the hexanol chain sdsu.eduyoutube.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. For instance, NOESY could reveal spatial relationships between protons on the hexanol chain and the THP ring, providing insight into the three-dimensional arrangement of the molecule mdpi.com.

The acyclic hexanol chain possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. The tetrahydropyranyl ring, similar to cyclohexane, predominantly exists in a chair conformation. Advanced NMR experiments can provide detailed information on the preferred conformations in solution.

Analysis of vicinal coupling constants (³JHH) can give insight into the dihedral angles between protons on adjacent carbons via the Karplus equation. This can help determine the preferred staggered conformations (anti or gauche) of the hexanol chain. For the THP ring, the magnitude of the coupling constant for the anomeric proton (H1') can help determine its orientation as either axial or equatorial.

Furthermore, quantitative NOESY experiments, which correlate the intensity of cross-peaks to the distance between protons, can be used to build a more detailed 3D model of the molecule's average conformation in solution mdpi.commdpi.com.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight, which leads to the molecular formula, and the fragmentation pattern, which offers corroborating evidence for the proposed structure.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₁₃H₂₆O₃. HRMS would be used to confirm the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺), thereby validating this formula over other possibilities with the same nominal mass nih.govnih.govmdpi.com.

Molecular Formula: C₁₃H₂₆O₃

Monoisotopic Mass: 230.1882 u

Expected [M+H]⁺ ion m/z: 231.1955

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, inducing fragmentation, and analyzing the resulting fragment ions. The fragmentation pathways are often predictable based on the functional groups present in the molecule.

For ethers, a common fragmentation is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom scribd.commiamioh.edulibretexts.org. For THP ethers specifically, the most characteristic fragmentation pathway involves the cleavage of the C6-O bond, leading to the loss of the 2-ethyl-1-hexanol portion and the formation of a stable, resonance-stabilized tetrahydropyranylium cation at m/z 85. Another common fragmentation is the elimination of dihydropyran (a neutral loss of 84 u) from the protonated molecular ion, resulting in a protonated 2-ethyl-1-hexanol ion researchgate.netnih.gov.

Interactive Data Table: Predicted Key MS/MS Fragments for [C₁₃H₂₆O₃+H]⁺

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 231.1955 | [M+H]⁺ | Protonated molecular ion |

| 213.1849 | [M+H - H₂O]⁺ | Loss of water from the alcohol |

| 147.1379 | [M+H - 84]⁺ | Loss of neutral dihydropyran |

| 85.0648 | [C₅H₉O]⁺ | Tetrahydropyranylium cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique molecular fingerprint that reveals the presence of specific bonds and moieties.

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its primary alcohol and tetrahydropyranyl (THP) ether functional groups. The hydroxyl (-OH) group exhibits a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of O-H stretching vibrations. The broadness of this peak is a result of intermolecular hydrogen bonding.

The tetrahydropyranyl ether moiety presents several characteristic absorption bands. The C-O-C stretching vibrations of the ether linkages typically appear as strong bands in the 1000-1200 cm⁻¹ region. Specifically, the C-O stretching of the tetrahydropyran (B127337) ring can be expected around 1075-1120 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl chain and the THP ring are observed in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200-3600 | Strong, Broad |

| Tetrahydropyranyl Ether | C-O-C Stretch | 1000-1200 | Strong |

| Alkyl C-H | C-H Stretch | 2850-3000 | Medium to Strong |

Chiroptical Spectroscopy for Stereochemical Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules, providing crucial information about their three-dimensional structure and stereochemical purity.

| Stereoisomer | Predicted Specific Rotation [α] |

| (R)-2-Ethyl-6-tetrahydropyranoxy-1-hexanol | Positive (+) or Negative (-) value |

| (S)-2-Ethyl-6-tetrahydropyranoxy-1-hexanol | Equal magnitude, opposite sign to (R) |

| Racemic Mixture | 0° |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the parent compound this compound lacks a strong chromophore necessary for CD analysis in the near-UV region, derivatization to introduce a chromophore near the stereocenter can enable this powerful technique. For instance, conversion of the primary alcohol to a benzoate or a similar aromatic ester would introduce a chromophore whose electronic transitions would be perturbed by the chiral center. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, could then be compared with theoretical calculations or empirical rules to assign the absolute configuration (R or S) of the stereocenter. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

X-Ray Crystallography for Solid-State Structural Analysis (if crystalline form is obtainable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For this compound, obtaining a suitable single crystal would be the primary challenge, as it is a liquid at room temperature. However, if a crystalline derivative could be prepared, X-ray crystallography would provide unambiguous confirmation of its molecular structure, including the relative and absolute stereochemistry of the chiral center. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. The key parameters obtained from a crystallographic analysis are presented in the table below, which would be populated with experimental data upon successful crystallization and analysis.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Stereochemical Investigations of 2 Ethyl 6 Tetrahydropyranoxy 1 Hexanol

Absolute Configuration Assignment at the C2 Stereocenter

Derivatization Strategies for Chiral Analysis

To determine the absolute configuration at the C2 stereocenter, the primary alcohol at C1 is often derivatized to create diastereomers that can be distinguished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org A widely used method is the Mosher ester analysis. nih.govumn.eduspringernature.comstackexchange.com This technique involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govumn.eduspringernature.com

The underlying principle of Mosher's method is that the different spatial arrangement of the substituents around the newly formed diastereomeric esters leads to distinct chemical shifts in their ¹H NMR spectra. nih.govspringernature.com By comparing the spectra of the (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be deduced. umn.edustackexchange.com Other chiral derivatizing agents, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), can also be employed and may offer advantages like stronger anisotropic effects due to the naphthalene (B1677914) moiety. tcichemicals.com Derivatization can also serve to rigidify the molecule's conformation, which simplifies the analysis of chiroptical spectra. acs.org

Table 1: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent | Abbreviation | Resulting Derivative | Analytical Method |

| (R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA | MTPA esters | ¹H NMR |

| (R)- and (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride | MTPA-Cl | MTPA esters | ¹H NMR |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP | MαNP esters | ¹H NMR |

| 2-Methoxy-2-phenylacetic acid | MPA | MPA esters | ¹H NMR |

Application of Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.netuma.esyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. nih.gov

For alcohols like 2-Ethyl-6-tetrahydropyranoxy-1-hexanol, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral column can be used. youtube.comnih.gov In some cases, derivatization of the alcohol may be necessary to improve separation and detection. nih.gov The choice of the CSP is crucial and depends on the specific structure of the analyte. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. researchgate.net The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. uma.es

Conformational Analysis of the this compound Skeleton

The flexible nature of the acyclic carbon chain and the presence of the tetrahydropyranyl (THP) ring system in this compound give rise to a complex conformational landscape.

Rotational Isomerism and Preferred Conformations around the C-C Bonds

The single bonds in the hexanol backbone can rotate, leading to different spatial arrangements of the atoms, known as conformers or rotamers. masterorganicchemistry.com The relative stability of these conformers is influenced by steric interactions between substituent groups. masterorganicchemistry.comlibretexts.org In general, conformations that minimize these steric clashes are energetically favored. For substituted cyclohexanes, which share conformational principles with the THP ring, substituents prefer to occupy the equatorial position to avoid steric strain. masterorganicchemistry.comlibretexts.orglibretexts.org The ethyl group at C2 will influence the conformational preferences of the adjacent carbon-carbon bonds, with staggered conformations generally being more stable than eclipsed conformations.

Conformational Dynamics of the Tetrahydropyranyl Ring System

The tetrahydropyran (B127337) (THP) ring typically adopts a chair conformation, which is its lowest energy state. wikipedia.orgacs.org When a substituent is attached to the anomeric carbon (the carbon atom bonded to two oxygen atoms), its preferred orientation (axial or equatorial) is influenced by the anomeric effect. wikipedia.orgscripps.edursc.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial position, despite potential steric hindrance. wikipedia.orgscripps.edu This preference is attributed to a stabilizing stereoelectronic interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital of the C-substituent bond. rsc.org The polarity of the solvent can also influence the magnitude of the anomeric effect. dypvp.edu.in

The THP group is a common protecting group for alcohols in organic synthesis due to its stability under various conditions. wikipedia.orgwikipedia.orgorganic-chemistry.orgthieme-connect.detotal-synthesis.comnih.govyoutube.commasterorganicchemistry.com The formation of the THP ether introduces a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the original alcohol is chiral. organic-chemistry.orgthieme-connect.de

Diastereoselective Synthesis Approaches to Specific Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods that control the formation of the chiral center at C2. ddugu.ac.inyork.ac.uk Diastereoselective synthesis aims to produce one diastereomer in preference to others. ddugu.ac.in

One common strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed. Another approach is to use a chiral reagent or catalyst that can differentiate between the two faces of a prochiral starting material. york.ac.uk For instance, asymmetric reduction of a suitable ketone precursor could be employed to establish the stereocenter at C2. nih.gov The Sharpless asymmetric epoxidation is a well-known method for the enantioselective synthesis of chiral epoxy alcohols, which can then be converted to the desired product. ddugu.ac.inmdpi.com Furthermore, cascade reactions, such as a double Michael addition, can be designed to achieve high diastereoselectivity in the synthesis of substituted cyclic systems. beilstein-journals.org

Chemical Reactivity and Transformations of 2 Ethyl 6 Tetrahydropyranoxy 1 Hexanol

Reactivity of the Tetrahydropyranyl Ether at C6

The tetrahydropyranyl (THP) ether serves as a protecting group for the C6 hydroxyl functionality. Its reactivity is primarily centered around its cleavage (deprotection) to reveal the free alcohol. The THP group is known for its stability under a variety of non-acidic conditions. total-synthesis.com

The removal of the THP protecting group is most commonly achieved under acidic conditions. epa.gov The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. A variety of acidic reagents can be employed for this purpose, with the choice often depending on the sensitivity of other functional groups in the molecule.

Common methods for THP deprotection include:

Aqueous mineral acids: Dilute solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water-miscible solvent like tetrahydrofuran (THF) or methanol are effective.

Organic acids: Acetic acid in a mixture of THF and water is a milder alternative.

Lewis acids: Reagents such as magnesium bromide (MgBr₂) or scandium(III) triflate (Sc(OTf)₃) can catalyze the cleavage of THP ethers, often with high selectivity.

Resin-based catalysts: Acidic ion-exchange resins like Amberlyst-15 can be used for a cleaner reaction, as the catalyst can be easily filtered off.

The stability of the THP ether is highly pH-dependent. It is generally stable to strongly basic conditions, making it compatible with reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and ester hydrolysis under basic conditions. total-synthesis.com

Conversely, the THP group is labile under acidic conditions. epa.gov The rate of cleavage is dependent on the strength of the acid and the reaction temperature. Mildly acidic conditions, such as those provided by pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, can be used for a more controlled deprotection. This acid sensitivity is a key feature of the THP group, allowing for its selective removal in the presence of other protecting groups that are stable to acid but labile to base or hydrogenolysis.

Table 2: Stability and Deprotection of the THP Ether Group

| Condition | Reagent(s) | Stability of THP Ether |

| Strongly Basic | NaOH, KOH, NaH, Grignard reagents | Stable |

| Strongly Acidic | HCl, H₂SO₄ (concentrated) | Labile |

| Mildly Acidic | Acetic Acid, Pyridinium p-toluenesulfonate (PPTS) | Labile (cleavage occurs) |

| Hydrogenolysis | H₂, Pd/C | Generally Stable (can be cleaved in the presence of acid) researchgate.net |

| Oxidative | PCC, DMP, Swern Reagents | Stable |

Reactions Involving the Ring Oxygen and its Stability

The 6-tetrahydropyranoxy group in 2-Ethyl-6-tetrahydropyranoxy-1-hexanol is a tetrahydropyranyl (THP) ether. THP ethers are widely utilized as protecting groups for alcohols in organic synthesis due to their ease of installation and, crucially, their predictable stability under a range of conditions. acs.orgacs.org The stability of the THP ether is attributed to its acetal (B89532) nature, which is generally robust towards many non-acidic reagents. total-synthesis.com

The THP group is stable under strongly basic conditions, making it suitable for reactions such as ester hydrolysis. It also withstands attack by organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds, as well as reducing agents such as lithium aluminum hydride and sodium borohydride, provided acidic conditions are avoided. total-synthesis.comthieme-connect.de

The primary reactivity involving the ring oxygen is the cleavage (deprotection) of the THP ether to regenerate the alcohol. This reaction is most commonly achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the ring oxygen by an acid catalyst, which activates the acetal system. total-synthesis.comyoutube.com This is followed by the departure of the protected alcohol, leading to a resonance-stabilized carbocation intermediate. total-synthesis.comyoutube.com Subsequent reaction with a nucleophilic solvent, such as water or an alcohol, yields the deprotected alcohol and a byproduct derived from the THP ring. total-synthesis.com

A variety of acidic reagents can be employed for this transformation, ranging from mineral acids to organic acids like acetic acid or pyridinium p-toluenesulfonate (PPTS). acs.orgtandfonline.com The choice of reagent and conditions allows for selective deprotection, even in the presence of other acid-sensitive groups. total-synthesis.com For instance, PPTS in ethanol is a common choice for mild deprotection. total-synthesis.com

In addition to traditional acidic hydrolysis, several milder methods have been developed to cleave THP ethers, which are particularly useful for substrates containing other sensitive functionalities. acs.orgacs.org These methods often avoid the use of strong acids. organic-chemistry.org

| Reagent/Condition | Description | Selectivity | Reference |

| Aqueous Mineral/Organic Acids | Standard method for THP deprotection via acid-catalyzed hydrolysis. | Can affect other acid-labile groups. | acs.org |

| PPTS in Ethanol | Mild acidic conditions suitable for sensitive substrates. | Good selectivity. | total-synthesis.com |

| LiCl in H₂O/DMSO at 90 °C | A neutral, non-acidic method for deprotection. | Excellent; tolerates benzyl (B1604629) ethers, methyl ethers, and aldehydes. | acs.orgacs.orgorganic-chemistry.org |

| Iodine in Methanol | Mild conditions that selectively cleave THP ethers in the presence of silyl (B83357) ethers. | High selectivity for THP over TBDMS ethers. | tandfonline.com |

| N-Bromosuccinimide (NBS) in Water | An oxidative deprotection method. | Effective for primary and secondary THP ethers. | organic-chemistry.org |

Reactions at the 2-Ethyl Branched Center

The carbon at position 2, to which the ethyl group is attached, is a stereocenter. Reactions at this center are of significant interest for modifying the molecular structure and controlling its stereochemistry. The presence of the adjacent primary hydroxyl group heavily influences the reactivity and potential synthetic strategies at this position.

Direct functionalization of the C-H bond at the alpha-position (C-2) of an alcohol like this compound is a powerful strategy for introducing new substituents. nih.gov This can be challenging due to the relative inertness of C-H bonds and the presence of the reactive hydroxyl group. nih.gov However, several modern synthetic methods can achieve this transformation.

One approach involves the temporary oxidation of the primary alcohol to an aldehyde. The resulting α-branched aldehyde can then undergo a variety of catalytic enantioselective α-functionalization reactions. nih.gov Following the introduction of the new group at the alpha-position, the aldehyde can be reduced back to the primary alcohol, thereby achieving a net α-functionalization.

Alternatively, direct C-H activation or functionalization protocols can be employed. Photoredox catalysis, for example, has been used for the oxidative cross-coupling between alcohols and other molecules, achieving selective α-sp³ C-H functionalization. nih.govresearchgate.net These methods often proceed through a radical mechanism where a hydrogen atom is abstracted from the α-carbon, followed by coupling with a reaction partner. nih.gov

Another strategy is the use of directing groups. While the hydroxyl group itself can act as a directing group in some transition-metal-catalyzed reactions, it is often more effective to convert it into a different functionality that can chelate to a metal catalyst and direct C-H activation to the adjacent position. nih.gov

| Strategy | Description | Key Intermediates | Reference |

| Oxidation-Functionalization-Reduction | The alcohol is oxidized to an aldehyde, which is then functionalized at the α-position, followed by reduction back to the alcohol. | α-Branched aldehyde, enolates/enamines. | nih.gov |

| Direct Photoredox C-H Functionalization | Visible light and a photocatalyst are used to generate an α-hydroxyalkyl radical, which couples with a suitable partner. | α-Hydroxyalkyl radical. | nih.govresearchgate.net |

| Dehydroxylative Alkylation | A radical-mediated process where the C-O bond is cleaved and a new C-C bond is formed at the α-position. | α-Carbonyl radical. | researchgate.net |

The C-2 position in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. tru.ca Synthetic transformations targeting this center can proceed with either inversion of its configuration, retention of the original configuration, or racemization.

Stereocenter Inversion: Inversion of the stereocenter is a common outcome in bimolecular nucleophilic substitution (SN2) reactions. To achieve this, the primary alcohol would first need to be converted into a good leaving group. For example, reaction with tosyl chloride (TsCl) would form a tosylate. libretexts.org This reaction occurs at the oxygen atom and does not affect the C-2 stereocenter, thus proceeding with retention. Subsequent treatment of the tosylate with a nucleophile would proceed via an SN2 mechanism, attacking the carbon bearing the tosylate group (C-1) and not the stereocenter itself.

To achieve inversion at the C-2 stereocenter, a reaction sequence that directly involves this center is required. One hypothetical pathway involves converting the primary alcohol to a different functional group that can be displaced. For instance, if the alcohol were oxidized to a carboxylic acid and then subjected to a reaction like the Curtius or Schmidt rearrangement, the stereocenter would be adjacent to the migrating group, but this is a complex and indirect route. A more direct approach would be a deoxygenation reaction that proceeds with inversion, although such methods are highly specific.

Stereocenter Retention: Retention of configuration occurs when a reaction takes place at the stereocenter without breaking any of the four bonds to the chiral carbon, or if it involves a double-inversion mechanism. As mentioned, the conversion of the alcohol to a tosylate is a reaction that proceeds with retention of configuration at C-2 because the C-O bond is not broken. libretexts.org Any subsequent reaction that does not directly involve the C-2 position will also leave its stereochemistry unchanged.

Studying the stereochemical outcome of reactions at the 2-ethyl branched center is crucial for the synthesis of stereochemically pure compounds. The specific pathway and resulting stereochemistry depend heavily on the chosen reagents and reaction mechanisms (e.g., SN1-like vs. SN2-like pathways). libretexts.orgmasterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 2 Ethyl 6 Tetrahydropyranoxy 1 Hexanol

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a compound's physical and chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of a molecule in its ground state. Such studies for 2-Ethyl-6-tetrahydropyranoxy-1-hexanol would provide crucial data on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. The energetics of the molecule, including its heat of formation and strain energy, could also be calculated. At present, specific DFT data for this compound has not been reported in scientific literature.

Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability, while a small gap indicates a more reactive species. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which can be derived from HOMO and LUMO energies, would further quantify the compound's reactivity. However, specific calculations of the HOMO-LUMO gap and other reactivity descriptors for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the alkyl chain and the tetrahydropyran (B127337) ring in this compound suggests a complex conformational landscape. Molecular dynamics (MD) simulations are ideally suited to explore this complexity by simulating the atomic motions of the molecule over time.

Force Field Development and Validation for the Compound

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that describe the potential energy of the system. For a novel or less-studied molecule like this compound, a specific force field may need to be developed or an existing one validated to ensure it accurately represents the intramolecular and intermolecular interactions. There is no evidence of a dedicated force field having been developed or validated for this compound.

Long-Time Scale Conformational Sampling and Free Energy Landscapes

Once a suitable force field is established, long-time scale MD simulations can be performed to thoroughly sample the conformational space of this compound. The results of these simulations can be used to construct a free energy landscape, which maps the relative energies of different conformations and identifies the most stable and populated states. Such studies would be invaluable for understanding the molecule's dynamic behavior, but have not yet been published.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can also be employed to predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways and determine the activation energies. This information is critical for understanding how the molecule might be synthesized or how it might degrade. To date, no computational studies on the reaction mechanisms or transition state analyses involving this compound have been reported.

Computational Elucidation of Protecting Group Chemistry Pathways

The formation of this compound involves the protection of the primary alcohol, 2-ethyl-1,6-hexanediol, with a tetrahydropyranyl (THP) group. This reaction is typically catalyzed by acid and proceeds through a well-established mechanism that can be elucidated using computational methods such as Density Functional Theory (DFT).

The generally accepted mechanism for the acid-catalyzed formation of a THP ether begins with the protonation of 3,4-dihydro-2H-pyran (DHP). This initial step is crucial as it activates the DHP molecule towards nucleophilic attack. Computational studies can model the protonation step and identify the most likely site of protonation. The subsequent step involves the opening of the protonated DHP to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is a key factor in the facility of the reaction.

The alcohol, in this case, the primary hydroxyl group of 2-ethyl-1,6-hexanediol, then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a new C-O bond and a protonated ether. The final step is the deprotonation of this intermediate by a weak base (such as the solvent or the conjugate base of the acid catalyst) to yield the neutral THP ether and regenerate the acid catalyst.

Computational chemistry allows for the calculation of the energy profile of this entire reaction pathway. This includes the energies of the reactants, intermediates, transition states, and products. By mapping out the potential energy surface, the rate-determining step of the reaction can be identified, which is typically the nucleophilic attack of the alcohol on the oxocarbenium ion.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the THP protection of a primary alcohol, serving as a model for the formation of this compound.

Table 1: Hypothetical Calculated Relative Energies for the THP Protection of a Primary Alcohol Calculations performed at the B3LYP/6-31G(d) level of theory.

| Species | Relative Energy (kcal/mol) |

| Reactants (Alcohol + DHP + H⁺) | 0.0 |

| Protonated DHP | -5.2 |

| Oxocarbenium Ion Intermediate | -2.8 |

| Transition State (Alcohol Attack) | +15.4 |

| Protonated THP Ether | -12.6 |

| Products (THP Ether + H⁺) | -10.1 |

Prediction of Regioselectivity and Stereoselectivity in Key Reactions

Computational methods are invaluable for predicting the selectivity of chemical reactions. For a molecule like this compound, which is derived from a diol, the regioselectivity of the initial protection step is a critical consideration. Furthermore, the introduction of the THP group creates a new stereocenter, leading to the possibility of diastereomers.

Regioselectivity: In the synthesis of this compound from 2-ethyl-1,6-hexanediol, one must selectively protect the primary hydroxyl group over the other hydroxyl group (which in the parent diol is also primary, but for the sake of a more general discussion of regioselectivity, let's consider a hypothetical diol with a primary and a secondary alcohol). Computational chemistry can predict this regioselectivity by comparing the activation energies for the reaction at each hydroxyl group. The reaction pathway with the lower activation energy will be the favored one. Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols, leading to a kinetic preference for the formation of the primary THP ether. DFT calculations can quantify this preference by calculating the energy difference between the transition states for the attack of the primary versus the secondary alcohol.

Stereoselectivity: The reaction of an alcohol with DHP introduces a new chiral center at the anomeric carbon (C2) of the tetrahydropyran ring. If the alcohol itself is chiral, as is the case with this compound (due to the ethyl group at C2 of the hexanol backbone), the reaction will produce a mixture of diastereomers. The ratio of these diastereomers is determined by the relative energies of the diastereomeric transition states leading to their formation. Computational modeling can be used to predict the stereochemical outcome by calculating these transition state energies. The favored diastereomer will be the one formed via the lower energy transition state, which is often influenced by minimizing steric interactions between the substituents on the alcohol and the tetrahydropyran ring.

The following table provides a hypothetical example of how computational data could be used to predict the diastereomeric ratio in the formation of a THP ether from a chiral alcohol.

Table 2: Hypothetical Calculated Transition State Energies for Diastereomer Formation Calculations performed at the M06-2X/6-311+G(d,p) level of theory.

| Diastereomeric Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| (R,R)-TS | 0.0 | 92:8 |

| (R,S)-TS | +1.5 |

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. For this compound, theoretical models can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory and the basis set used. Such calculations can be extremely useful for assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which can be diagonalized to yield the vibrational frequencies and normal modes. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, key predicted vibrational frequencies would include the C-O-C stretching modes of the ether linkages and the O-H stretching frequency of the terminal alcohol group.

Below are tables with hypothetical predicted NMR chemical shifts and IR vibrational frequencies for this compound, illustrating the type of data that can be generated from computational models.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons Calculations performed using the GIAO method at the B3LYP/6-311+G(2p,d) level of theory.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | 65.8 |

| C2 (CH-Et) | 42.1 |

| C6 (CH₂-O-THP) | 70.3 |

| C2' (O-CH-O of THP) | 98.9 |

| C6' (O-CH₂ of THP) | 62.5 |

Table 4: Hypothetical Predicted Key IR Vibrational Frequencies Calculations performed at the B3LYP/6-31G(d) level of theory with a scaling factor of 0.9613.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3650 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-O-C Stretch (Acetal) | 1120 |

| C-O Stretch (Alcohol) | 1050 |

| C-O-C Stretch (Ether) | 1035 |

Applications in Organic Synthesis As a Building Block for Complex Architectures

Utilization as a Chiral Auxiliary or Ligand Precursor

The development of stereoselective synthesis is a cornerstone of modern organic chemistry, with chiral auxiliaries and ligands playing a pivotal role in controlling the three-dimensional arrangement of atoms in a molecule. The structure of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol, containing a chiral center at the 2-position, makes it an intriguing candidate for the development of new chiral auxiliaries. After deprotection of the tetrahydropyranyl (THP) ether, the resulting diol can be derivatized to introduce functionalities capable of directing stereoselective transformations.

While specific research detailing the direct use of this compound as a chiral auxiliary is limited, the broader class of chiral alcohols is frequently employed for this purpose. For instance, chiral alcohols can be esterified with prochiral substrates, and the steric bulk of the auxiliary can influence the facial selectivity of subsequent reactions, such as enolate alkylations or Diels-Alder reactions. The ethyl group at the chiral center of this compound would play a crucial role in creating a specific steric environment to induce asymmetry.

Furthermore, the diol precursor derived from this compound could serve as a scaffold for the synthesis of bidentate or tridentate chiral ligands for asymmetric catalysis. The two hydroxyl groups provide anchor points for the introduction of phosphine, amine, or other coordinating groups. The carbon backbone's flexibility and stereochemistry would be critical in defining the geometry of the resulting metal-ligand complex and, consequently, its catalytic activity and enantioselectivity.

Incorporation into Natural Product Synthesis

The synthesis of complex natural products often requires the strategic assembly of chiral building blocks. The structural motif present in this compound, a functionalized and protected hexane chain with a specific stereocenter, is reminiscent of substructures found in various polyketide and fatty acid-derived natural products.

In a hypothetical synthetic route, this compound could serve as a key fragment for the construction of a larger carbon skeleton. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, allowing for chain extension through olefination or coupling reactions. The THP-protected alcohol at the 6-position provides a latent functionality that can be revealed at a later stage for further elaboration, such as cyclization or the introduction of other functional groups. The chirality at the 2-position would be transferred to the final natural product, making this a valuable starting material for enantioselective total synthesis.

Role in the Construction of Advanced Material Precursors

The precise molecular structure is a defining feature of advanced materials, influencing their physical and chemical properties. Organic compounds with defined stereochemistry and functionality are increasingly being used as precursors for polymers, liquid crystals, and other functional materials.

The bifunctional nature of the diol derived from this compound makes it a suitable monomer for polymerization reactions. Condensation polymerization with dicarboxylic acids or diisocyanates could lead to the formation of chiral polyesters or polyurethanes. The presence of the ethyl group on the polymer backbone would affect the material's properties, such as its crystallinity, solubility, and thermal behavior. The stereoregularity of the polymer, dictated by the chirality of the monomer, could impart unique optical or mechanical properties.

Moreover, the long alkyl chain of the molecule could be exploited in the design of liquid crystal precursors. By attaching a rigid mesogenic unit to the hydroxyl group, the resulting molecule could exhibit liquid crystalline phases. The chiral center could induce the formation of chiral smectic or cholesteric phases, which are of interest for applications in displays and optical sensors.

Development of Novel Functional Molecules via Derivatization

The chemical reactivity of the hydroxyl groups in this compound opens up a wide range of possibilities for the development of novel functional molecules through derivatization.

Esterification or etherification of the primary alcohol can be used to introduce a variety of functional groups. For example, reaction with acrylic acid or its derivatives would yield a chiral monomer that can be used in the synthesis of functional polymers and coatings. The introduction of fluorinated chains could lead to the creation of new surfactants or hydrophobic coatings with specific surface properties.

The protected hydroxyl group at the 6-position can be deprotected and subsequently functionalized to create bolaamphiphiles or other molecules with interesting self-assembly properties. The combination of a chiral center and two modifiable hydroxyl groups at different positions on a flexible alkyl chain makes this compound a versatile platform for the design and synthesis of a diverse array of new molecules with tailored properties for various applications.

Advanced Analytical Techniques in Process Monitoring and Purity Assessment

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol and its related substances. The development and validation of robust chromatographic methods are essential for routine quality control and for ensuring that the product meets stringent purity specifications.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile, thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Method Parameters: The separation is typically achieved using an isocratic or gradient elution. For instance, a gradient elution might start with a higher proportion of water and gradually increase the organic solvent concentration to elute more non-polar impurities. Detection is commonly performed using a refractive index detector (RID) or a UV detector if the molecule contains a chromophore or if it is derivatized. For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound.

Data Table: Illustrative HPLC Purity Analysis

| Component | Retention Time (min) | Area (%) |

| This compound | 12.5 | 99.8 |

| Impurity A | 8.2 | 0.1 |

| Impurity B | 15.1 | 0.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities could include residual solvents from the synthesis process or by-products of the reaction. The use of a high-polarity capillary column is often suitable for separating a wide range of volatile organic compounds.

Method Parameters: A common setup involves a flame ionization detector (FID), which offers high sensitivity for organic compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. Headspace GC, where the vapor above the sample is injected, is particularly useful for analyzing trace levels of highly volatile impurities. researchgate.netbibliotekanauki.pl

Data Table: Example GC Volatile Impurity Profile

| Impurity | Retention Time (min) | Concentration (ppm) |

| Methanol | 3.1 | < 50 |

| Toluene | 7.8 | < 20 |

| Hexane | 5.4 | < 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chiral Chromatography for Enantiomeric Purity Control

Since this compound contains chiral centers, the separation and quantification of its enantiomers are critical, especially if one enantiomer has desired properties while the other is inactive or has undesirable effects. Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the definitive method for determining enantiomeric purity.

Method Parameters: The choice of the chiral stationary phase is crucial and is often based on the functional groups present in the analyte. For HPLC, polysaccharide-based chiral columns are widely used. The mobile phase composition is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers provides the enantiomeric excess (e.e.).

In-Process Reaction Monitoring Techniques

The ability to monitor chemical reactions in real-time is a significant advancement in process analytical technology (PAT). These techniques provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved process control and optimization.

Online Spectroscopic Methods (e.g., in-situ IR, Raman)

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time monitoring of the synthesis of this compound. nih.govresearchgate.net These techniques allow for the direct observation of changes in the concentrations of reactants, intermediates, and products by measuring their characteristic vibrational spectra. nih.govrsc.orgspringernature.com

Application: An IR probe immersed in the reaction vessel can track the disappearance of the starting material's functional groups and the appearance of the product's functional groups. For example, the disappearance of a hydroxyl peak from the starting alcohol and the appearance of an ether linkage peak would indicate the progress of the reaction. Raman spectroscopy, being less sensitive to water, can be particularly advantageous for aqueous reaction systems. researchgate.net

Data Table: Hypothetical In-situ IR Reaction Monitoring

| Time (min) | Reactant Peak Area | Product Peak Area |

| 0 | 1.00 | 0.00 |

| 30 | 0.52 | 0.48 |

| 60 | 0.15 | 0.85 |

| 90 | < 0.01 | 0.99 |

This table is for illustrative purposes only and does not represent actual experimental data.

Automated Sampling and Analysis for Reaction Optimization

Automated sampling systems integrated with analytical instruments like HPLC or GC provide a near-continuous stream of data on the reaction progress. These systems can automatically withdraw a sample from the reactor, quench the reaction, and inject it into the analytical instrument.

Benefits: This automated approach allows for unattended, around-the-clock reaction monitoring. The high-density data obtained is invaluable for reaction kinetics studies and for optimizing process parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation.

Emerging Research Directions and Future Prospects for Functionalized Hexanols

Biocatalytic Approaches for the Synthesis and Derivatization of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. For a molecule such as this compound, which possesses two distinct hydroxyl groups (one primary and one protected as an ether), biocatalysis presents compelling opportunities.

Lipases are a class of enzymes that have shown considerable promise. nih.gov They are known to catalyze a wide range of reactions, including esterification, alcoholysis, and aminolysis, often in organic solvents. nih.govnih.gov Research is exploring the use of lipases for the highly selective derivatization of the primary alcohol at the C1 position of this compound. This enzymatic approach could facilitate the synthesis of various esters with high precision, avoiding reactions at the sterically hindered and protected C6 position. Lipases often exhibit high chemo- and regioselectivity, which is crucial when working with polyfunctional molecules. acs.org For instance, some lipases can selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols. nih.gov This inherent selectivity minimizes the need for complex protection-deprotection sequences, streamlining the synthetic process.

Furthermore, engineered enzymatic cascades are being developed to convert diols into valuable amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org A potential research avenue involves a two-step cascade for this compound: an initial oxidation of the primary alcohol to an aldehyde by an alcohol oxidase, followed by a transamination reaction catalyzed by a ω-transaminase to yield the corresponding primary amine. nih.gov Such multi-enzyme, one-pot systems represent a frontier in creating complex bifunctional molecules from simpler precursors. rsc.org

Sustainable Synthesis Methodologies and Green Chemistry Principles

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.edunih.gov The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

A core tenet of green chemistry is atom economy , which seeks to maximize the incorporation of all materials from the starting reagents into the final product. yale.edu Catalytic methods are inherently superior to stoichiometric ones in this regard. yale.edunih.gov For the synthesis of the THP ether itself, research has moved from traditional strong acid catalysts to heterogeneous catalysts like zeolites, sulfonated charcoal, or silica-supported perchloric acid, which are easily recoverable and reusable, reducing waste and simplifying purification. organic-chemistry.orgresearchgate.net

Another key principle is the reduction of unnecessary derivatization, such as the use of protecting groups. yale.edunih.gov While the tetrahydropyranyl (THP) group in this compound is essential for selective reactions, its application and subsequent removal add steps, consume reagents, and generate waste. libretexts.org Future research will likely focus on developing "protection-free" syntheses or employing catalytic systems with such high selectivity that protecting groups become obsolete. Designing processes that operate at ambient temperature and pressure and utilize renewable feedstocks are also central goals of green chemistry that are applicable to the synthesis of functionalized hexanols. yale.edumun.ca

Exploration of Novel Protecting Group Strategies for Remote Hydroxyls

The choice of a protecting group is critical in multi-step organic synthesis. orgoreview.com The tetrahydropyranyl (THP) group, used to protect the C6 hydroxyl in this compound, is favored for its low cost, ease of introduction, and general stability to basic, organometallic, and hydride reagents. organic-chemistry.orgnih.gov However, its introduction creates an additional stereocenter, potentially leading to diastereomeric mixtures, and its removal requires acidic conditions, which may not be compatible with other functional groups in a complex molecule. organic-chemistry.org

Emerging research focuses on the concept of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others using distinct chemical conditions. bham.ac.ukwikipedia.org This approach provides greater flexibility in synthetic design. bham.ac.uk For a diol backbone like that of 2-ethylhexane-1,6-diol, one could envision protecting the C1 and C6 hydroxyls with groups from different orthogonal sets. For instance, if the primary alcohol at C1 were protected as a silyl (B83357) ether (e.g., TBDMS), the remote C6 hydroxyl could be protected with a benzyl (B1604629) (Bn) ether. The TBDMS group could be selectively removed with a fluoride (B91410) source (like TBAF), leaving the benzyl ether intact, while the benzyl ether could be selectively removed by hydrogenolysis, leaving the TBDMS group untouched. chemicalforums.com

The exploration of a wider range of protecting groups for remote hydroxyls is an active area of research. Silyl ethers of varying steric bulk (e.g., TES, TIPS, TBDPS) offer tunable stability. highfine.com Other options include methoxymethyl (MOM) ethers, which are also acid-labile but can show different cleavage kinetics than THP ethers, or p-methoxybenzyl (PMB) ethers, which can be removed oxidatively with reagents like DDQ. uwindsor.canrochemistry.com

Table 1: Comparison of Protecting Groups for Remote Hydroxyls

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Orthogonality/Notes |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst (e.g., TsOH) youtube.com | Aqueous acid (e.g., AcOH, TsOH in MeOH) uwindsor.caresearchgate.net | Acid-labile. Stable to bases, organometallics, hydrides. organic-chemistry.org Creates a new stereocenter. organic-chemistry.org |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole (B134444) libretexts.org | Fluoride ion (TBAF) or acid libretexts.org | Base-stable. Cleaved by fluoride, offering orthogonality to acid-labile and hydrogenolysis-labile groups. |

| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., NaH) uwindsor.ca | Catalytic Hydrogenolysis (H₂, Pd/C) nrochemistry.com | Stable to acid and base. Orthogonal to acid-labile and fluoride-labile groups. |

| p-Methoxybenzyl | PMB | PMB-Cl, base (e.g., NaH) | Oxidative (DDQ, CAN) or strong acid highfine.comnrochemistry.com | Can be removed selectively in the presence of a Benzyl group via oxidation. |

Design and Synthesis of Analogs with Tunable Reactivity or Properties

The design and synthesis of analogs of this compound are crucial for establishing structure-activity relationships (SAR) and fine-tuning the molecule's properties for specific applications. drugdesign.org SAR studies investigate how modifying a molecule's chemical structure affects its biological or chemical properties. researchgate.net By systematically altering parts of the molecule, researchers can identify which functional groups are essential for a desired effect. drugdesign.org

For this compound, several modifications could be envisioned to create a library of analogs. These changes could modulate properties such as steric hindrance, polarity, solubility, and the reactivity of the primary alcohol.

Altering the Alkyl Chain: The length of the hexanol backbone could be shortened or extended to modify the molecule's lipophilicity and the spatial relationship between the two functional ends.

Modifying the C2-Substituent: The ethyl group at the C2 position could be replaced with other alkyl groups (e.g., methyl, propyl) or functional groups to alter the steric environment around the primary alcohol, potentially influencing the rate of subsequent reactions at this site.

Direct functionalization of the terminal hydroxyl group can also lead to a wide array of analogs, including esters, carbamates, and carboxylic acids, each with distinct properties and potential uses. nih.gov

Table 2: Potential Analogs of this compound and Hypothesized Property Changes

| Analog Structure | Modification | Potential Impact on Properties |

| 2-Methyl-6-tetrahydropyranoxy-1-hexanol | C2-substituent changed from ethyl to methyl | Reduced steric hindrance at C1, potentially increasing reactivity of the primary alcohol. |

| 2-Ethyl-8-tetrahydropyranoxy-1-octanol | Hexanol chain extended to octanol | Increased lipophilicity; greater spatial separation between functional groups. |

| 2-Ethyl-6-(tert-butyldimethylsilyloxy)-1-hexanol | Protecting group changed from THP to TBDMS | Alters deprotection strategy (fluoride-labile); may increase solubility in nonpolar solvents. |

| 2-Ethyl-6-hydroxy-1-hexanoic acid | C1-alcohol oxidized to a carboxylic acid | Increased polarity and acidity; introduces a new reactive handle for amide or ester formation. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure and behavior of this compound and its derivatives relies on advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment. acs.org

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Specific signals would verify the presence of the ethyl group, the hexanol backbone, and the THP ether. The introduction of the THP group creates a new chiral center, resulting in diastereomers if the original alcohol is chiral. High-field NMR can be used to distinguish between these diastereomers and determine their ratios. nih.gov

Mass Spectrometry: MS provides information about the molecular weight and fragmentation pattern. Under techniques like chemical ionization (CI) or collision-induced dissociation (CID), THP ethers characteristically eliminate dihydropyran (DHP). researchgate.net The protonated molecule would be expected to show a significant fragment ion at m/z 85, corresponding to the tetrahydropyranylium cation, which is a key diagnostic peak for this protecting group. researchgate.net High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.

Beyond characterization, computational chemistry is emerging as a powerful tool for gaining deeper mechanistic insight. Molecular modeling and docking can be used to explore potential enzyme-substrate interactions in biocatalytic derivatizations. researchgate.net Quantum chemical analysis can help to understand reaction pathways, predict regioselectivity, and rationalize observed chemical behaviors, providing a theoretical framework that complements experimental findings. researchgate.netacs.org

Table 3: Expected Spectroscopic Signatures for this compound

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Complex multiplets for CH/CH₂ groups; distinct signals for the anomeric proton of the THP ring (~4.6 ppm); signals for the ethyl group. | Confirmation of all structural components; potential for resolving and quantifying diastereomers. |

| ¹³C NMR | Signals in the aliphatic region for the hexanol and ethyl carbons; characteristic signals for the acetal (B89532) carbon of the THP group (~98 ppm) and other THP carbons. wikipedia.org | Verification of the carbon skeleton and the presence of the THP ether. |

| Mass Spectrometry (CI/ESI-MS/MS) | Observation of the protonated molecule [M+H]⁺; characteristic fragment ion at m/z 85 (tetrahydropyranylium ion). researchgate.net | Confirmation of molecular weight and positive identification of the THP protecting group. |

| High-Resolution MS (HRMS) | Exact mass of the molecular ion. | Unambiguous determination of the elemental formula. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹) for the primary alcohol; strong C-O stretching bands for the ether and alcohol linkages. | Confirmation of key functional groups (hydroxyl, ether). |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Ethyl-6-tetrahydropyranoxy-1-hexanol, and how can reaction efficiency be optimized?

- Methodology :

- Reflux synthesis : Use solvents like 1,4-dioxane under reflux conditions (6–8 hours) with catalysts such as triethylamine, as demonstrated in analogous pyran derivatives .

- Purification : Employ column chromatography or recrystallization using ethanol/ether mixtures, followed by TLC validation (toluene:ethyl acetate:water = 8.7:1.2:1.1) to confirm purity .

- Optimization : Apply factorial design to test variables (temperature, solvent ratios, catalyst loading) and identify optimal conditions .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodology :

- Structural analysis : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Reference SMILES strings (e.g.,

OCCCCCCC1=CC=CC=C1) and InChI keys (e.g.,RGTZAKHEFNMZLR-JHJMLUEUSA-N) for comparative validation . - Purity profiling : Use HPLC with UV detection (λ = 254 nm) and GC-MS to quantify impurities, adhering to USP acceptance criteria (e.g., <0.1% for unspecified impurities) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Ensure fume hoods or local exhaust ventilation systems are operational during synthesis and handling .

- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Avoid skin/eye contact and prohibit open flames in work areas .

- Storage : Store in airtight containers under inert gas (N) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations to predict stability under varying conditions (pH, temperature) .

- Experimental replication : Conduct controlled stability studies (e.g., accelerated degradation tests at 40°C/75% RH) with HPLC monitoring to validate computational predictions .

Q. What experimental designs are suitable for studying the compound’s reactivity on indoor surfaces, and how do environmental factors influence degradation pathways?

- Methodology :

- Surface adsorption studies : Use quartz crystal microbalance (QCM) and microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption kinetics on materials like glass or polymers .

- Environmental simulation : Expose the compound to controlled humidity (30–90% RH) and oxidants (e.g., ozone) to mimic indoor conditions, followed by GC-MS analysis of degradation byproducts .

Q. How can membrane separation technologies improve the scalability of this compound purification?

- Methodology :

- Membrane selection : Test nanofiltration (NF) membranes with MWCO 200–500 Da to separate the compound from smaller impurities .

- Process optimization : Use process simulation software to model solvent recovery rates and membrane fouling, integrating real-time pressure and flux monitoring .

Q. What role does this compound play in superhydrophobic material synthesis, and how can its performance be evaluated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.